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molecular formula C6H6N2O2 B083458 2-Aminoisonicotinic acid CAS No. 13362-28-2

2-Aminoisonicotinic acid

Cat. No. B083458
M. Wt: 138.12 g/mol
InChI Key: QMKZZQPPJRWDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088928B2

Procedure details

A suspension of 6-aminopyridine-2-carboxylic acid (112 mg), or 2-aminopyridine-4-carboxylic acid (112 mg, 0.82 mmol), or 5-aminopyridine-3-carboxylic acid (112 mg, 0.82 mmol) with 1,2-diaminobenzene (177 mg, 1.64 mmol) was heated in 4 mL of PPA (180 degree) for 2 h. The reaction mixture was each poured into 50 mL ice-water and neutralized with 2 N NaOH (chilled) during vigorous stirring. The resulting precipitate was filtered and washed with 20 mL warm water to afford 105 mg of desired 6-(1H-benzo[d]imidazol-2-yl)pyridin-2-amine (MS, M++H=211.1).
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([C:8](O)=O)[CH:5]=[CH:4][CH:3]=1.NC1C=C(C(O)=O)C=CN=1.NC1C=C(C(O)=O)C=NC=1.[NH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[NH2:38].[OH-].[Na+]>>[NH:31]1[C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2[N:38]=[C:8]1[C:6]1[N:7]=[C:2]([NH2:1])[CH:3]=[CH:4][CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
112 mg
Type
reactant
Smiles
NC1=CC=CC(=N1)C(=O)O
Name
Quantity
112 mg
Type
reactant
Smiles
NC1=NC=CC(=C1)C(=O)O
Name
Quantity
112 mg
Type
reactant
Smiles
NC=1C=C(C=NC1)C(=O)O
Name
Quantity
177 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
ice water
Quantity
50 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in 4 mL of PPA (180 degree) for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with 20 mL
TEMPERATURE
Type
TEMPERATURE
Details
warm water

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C2=CC=CC(=N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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